molecular formula C10H14BF3N2O2 B13702468 2-(Trifluoromethyl)-1H-imidazole-4-boronic Acid Pinacol Ester

2-(Trifluoromethyl)-1H-imidazole-4-boronic Acid Pinacol Ester

Cat. No.: B13702468
M. Wt: 262.04 g/mol
InChI Key: POTBJSFARRJUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-1H-imidazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to an imidazole ring, which is further connected to a boronic acid pinacol ester moiety. The unique structural features of this compound make it a valuable building block for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-1H-imidazole-4-boronic Acid Pinacol Ester typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide.

    Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester through a reaction between the imidazole derivative and pinacol borane under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1H-imidazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.

    Protodeboronation: Radical initiators and hydrogen donors.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Protodeboronation: Formation of the corresponding imidazole derivative without the boronic ester group.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

2-(Trifluoromethyl)-1H-imidazole-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Employed in the development of bioactive molecules and probes for biological studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1H-imidazole-4-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boronic ester can undergo transmetalation with palladium in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds. Additionally, the trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester used in organic synthesis.

    2-(Trifluoromethyl)phenylboronic Acid Pinacol Ester: Similar structure but with a phenyl ring instead of an imidazole ring.

    4-Bromo-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester: Contains a bromine substituent on the phenyl ring.

Uniqueness

2-(Trifluoromethyl)-1H-imidazole-4-boronic Acid Pinacol Ester is unique due to the presence of the imidazole ring, which can participate in hydrogen bonding and other interactions, making it a versatile building block in organic synthesis. The trifluoromethyl group also enhances the compound’s stability and reactivity compared to other boronic esters.

Properties

Molecular Formula

C10H14BF3N2O2

Molecular Weight

262.04 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-imidazole

InChI

InChI=1S/C10H14BF3N2O2/c1-8(2)9(3,4)18-11(17-8)6-5-15-7(16-6)10(12,13)14/h5H,1-4H3,(H,15,16)

InChI Key

POTBJSFARRJUJJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.